Product packaging for Hydroxy ziprasidone-d8(Cat. No.:)

Hydroxy ziprasidone-d8

Cat. No.: B12422771
M. Wt: 437.0 g/mol
InChI Key: IYNREZQRIITXHB-YEBVBAJPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hydroxy Ziprasidone-d8 is a deuterated chemical standard primarily used in pharmaceutical and analytical research. It is designed for use in mass spectrometry and other quantitative analytical techniques as an internal standard for the accurate detection and measurement of ziprasidone and its metabolites in biological matrices. This application is critical for studying the pharmacokinetics, bioavailability, and metabolic pathways of ziprasidone, an atypical antipsychotic medication. Ziprasidone itself is approved for the treatment of schizophrenia and bipolar disorder. Its therapeutic action is proposed to be mediated through a combination of dopamine (D2) and serotonin (5-HT2A) receptor antagonism. The drug is extensively metabolized in the liver, and the presence of deuterium atoms in this compound provides a stable, non-radioactive isotope label that creates a distinct mass signature, enabling highly precise and reliable analysis. This compound is intended for use by qualified researchers in laboratory settings only. This compound is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult safety data sheets (SDS) and handle all materials according to established laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H21ClN4O2S B12422771 Hydroxy ziprasidone-d8

Properties

Molecular Formula

C21H21ClN4O2S

Molecular Weight

437.0 g/mol

IUPAC Name

5-[2-[4-(1,2-benzothiazol-3-yl)-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]-1-hydroxyethyl]-6-chloro-1,3-dihydroindol-2-one

InChI

InChI=1S/C21H21ClN4O2S/c22-16-11-17-13(10-20(28)23-17)9-15(16)18(27)12-25-5-7-26(8-6-25)21-14-3-1-2-4-19(14)29-24-21/h1-4,9,11,18,27H,5-8,10,12H2,(H,23,28)/i5D2,6D2,7D2,8D2

InChI Key

IYNREZQRIITXHB-YEBVBAJPSA-N

Isomeric SMILES

[2H]C1(C(N(C(C(N1CC(C2=C(C=C3C(=C2)CC(=O)N3)Cl)O)([2H])[2H])([2H])[2H])C4=NSC5=CC=CC=C54)([2H])[2H])[2H]

Canonical SMILES

C1CN(CCN1CC(C2=C(C=C3C(=C2)CC(=O)N3)Cl)O)C4=NSC5=CC=CC=C54

Origin of Product

United States

Synthetic Strategies and Isotopic Incorporation of Hydroxy Ziprasidone D8

Precursor Selection and Chemical Transformations for Deuteration

The synthesis of Hydroxy ziprasidone-d8 fundamentally relies on the strategic incorporation of deuterium (B1214612) atoms into the ziprasidone (B1663615) molecular structure, followed by or preceded by hydroxylation. The most logical and efficient strategy involves the use of a deuterated precursor, which ensures the precise placement of the isotopic labels.

Precursor Selection:

The key deuterated precursor for the synthesis is piperazine-d8 . nih.govresearchgate.netsimsonpharma.com This commercially available or synthetically accessible building block contains eight deuterium atoms, replacing the hydrogen atoms on the piperazine (B1678402) ring. The use of piperazine-d8 ensures that the deuteration is regioselective to this specific part of the final molecule.

The synthesis then proceeds by coupling this deuterated intermediate with other non-labeled precursors. A plausible synthetic route mirrors the established synthesis of ziprasidone, but with the deuterated piperazine. Two primary non-deuterated fragments are required:

3-(1,2-Benzisothiazol-3-yl) moiety: This is often introduced as 3-(1-piperazinyl)-1,2-benzisothiazole. For the deuterated synthesis, this would be formed by reacting 1-(1,2-benzisothiazol-3-yl)piperazine with a deuterated reagent or, more directly, by coupling a suitable benzisothiazole precursor with piperazine-d8.

Hydroxylated Oxindole (B195798) Moiety: This fragment contains the oxindole core and the hydroxylated ethyl side chain. A potential precursor is 5-(1-hydroxy-2-chloroethyl)-6-chloro-1,3-dihydro-2H-indol-2-one .

Chemical Transformations:

The core chemical transformation is the nucleophilic substitution reaction between the deuterated piperazine moiety and the chlorinated side chain of the oxindole precursor.

A potential synthetic pathway can be outlined as follows:

Formation of the Deuterated Nucleophile: Synthesis of 3-(1-piperazinyl-d8)-1,2-benzisothiazole (B1161871).

Synthesis of the Electrophile: Preparation of 5-(1-hydroxy-2-chloroethyl)-6-chloro-1,3-dihydro-2H-indol-2-one from 6-chloro-5-chloroacetyl-1,3-dihydro-2H-indol-2-one via reduction.

Coupling Reaction: The two fragments are coupled, typically in a suitable solvent with a base to scavenge the HCl byproduct, to form this compound.

An alternative route involves first synthesizing Ziprasidone-d8 and then introducing the hydroxyl group. Ziprasidone-d8 is prepared by coupling 3-(1-piperazinyl-d8)-1,2-benzisothiazole with 5-(2-bromoethyl)-6-chloro-oxindole. newdrugapprovals.org The subsequent hydroxylation of the ethyl side chain would then yield the final product.

Regioselective and Stereoselective Deuterium Labeling Methodologies

The synthetic strategy for this compound inherently incorporates both regioselective and stereoselective considerations.

Regioselective Labeling:

Regioselectivity refers to the specific placement of the deuterium atoms within the molecule. In the case of this compound, the deuterium labels are exclusively located on the piperazine ring. This is achieved not by a direct H/D exchange reaction on the final molecule, which could lead to a mixture of products, but by using a pre-labeled building block, piperazine-d8 . nih.govresearchgate.net This "building block" approach is a cornerstone of modern isotopic labeling, ensuring that the deuterium incorporation is precise and predictable.

Stereoselective Methodologies:

The introduction of a hydroxyl group on the ethyl side chain of the ziprasidone structure creates a chiral center. Therefore, controlling the stereochemistry at this position is crucial. The synthesis can be designed to produce a specific stereoisomer (either the R- or S-enantiomer) or a racemic mixture.

If the synthesis proceeds through the reduction of a ketone precursor, such as 5-[2-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl-d8]-acetyl]-6-chloro-1,3-dihydro-2H-indol-2-one, the choice of reducing agent determines the stereochemical outcome.

Non-selective reduction: Using agents like sodium borohydride (B1222165) would likely result in a racemic mixture of the two enantiomers of this compound.

Stereoselective reduction: To obtain a single enantiomer, a stereoselective reducing agent is necessary. This can be achieved using chiral borane (B79455) reagents or metal hydrides modified with chiral ligands (e.g., L-Selectride). nih.gov The addition of Lewis acids like zinc chloride (ZnCl₂) can sometimes enhance the diastereoselectivity of such reductions. nih.gov

Biocatalytic reduction: An increasingly common approach for the stereoselective reduction of prochiral ketones is the use of biocatalysts, such as whole-cell microorganisms (e.g., baker's yeast) or isolated enzymes (reductases). mdpi.comresearchgate.net These enzymatic reactions often proceed with very high enantioselectivity under mild conditions. mdpi.comresearchgate.net

The table below summarizes potential reduction methods and their expected stereochemical outcomes.

Reduction MethodReagent ExampleTypical Stereoselectivity
Non-StereoselectiveSodium Borohydride (NaBH₄)Low (produces racemic mixture)
Stereoselective ChemicalL-Selectride® + ZnCl₂High (>98% de) nih.gov
Biocatalytic (Whole Cell)Saccharomyces cerevisiae (Baker's Yeast)High (up to 95:5 er) mdpi.com
Biocatalytic (Enzyme)Perakine Reductase (PR)Excellent acs.org

Purification Techniques for Deuterium-Labeled this compound

Following the synthesis, the crude product is a mixture containing the desired this compound, unreacted starting materials, byproducts, and potentially other isotopologues. A multi-step purification process is therefore essential to isolate the compound at the high purity required for its use as an analytical standard.

Common purification techniques include:

Extraction and Washing: The reaction mixture is typically worked up by extraction into an organic solvent, followed by washing with aqueous solutions to remove inorganic salts and water-soluble impurities.

Column Chromatography: This is a primary tool for separating the target compound from closely related impurities. Silica gel is a common stationary phase, and a solvent system (e.g., ethyl acetate (B1210297)/hexanes or dichloromethane/methanol) is chosen to achieve optimal separation. newdrugapprovals.org

Recrystallization: If the final product is a solid, recrystallization from a suitable solvent system can be a highly effective method for achieving high chemical purity. This process involves dissolving the crude product in a hot solvent and allowing it to cool slowly, whereupon the pure compound crystallizes out, leaving impurities behind in the solution.

Preparative High-Performance Liquid Chromatography (HPLC): For achieving the highest possible purity, especially when separating isomers or closely related impurities, preparative HPLC is often employed. This technique offers higher resolution than standard column chromatography.

The purification of ziprasidone and its metabolites often involves a combination of these methods, for instance, an initial purification by column chromatography followed by a final recrystallization or preparative HPLC step to yield the product with >99% purity. newdrugapprovals.org

Isotopic Purity Assessment and Quantification in Synthetic Batches

A critical quality attribute of any deuterated standard is its isotopic purity, which is the percentage of the compound that contains the desired number of deuterium atoms. This is assessed alongside the standard chemical purity. The two primary analytical techniques for this purpose are Mass Spectrometry and Nuclear Magnetic Resonance spectroscopy. rsc.orgrsc.org

Liquid Chromatography-Mass Spectrometry (LC-MS):

High-resolution mass spectrometry (HR-MS) coupled with liquid chromatography is the definitive technique for determining isotopic distribution. rsc.orgresearchgate.net

Separation: The LC system separates the target compound from any non-isotopically labeled impurities.

Ionization: The purified compound is ionized, typically using electrospray ionization (ESI).

Mass Analysis: The HR-MS instrument measures the mass-to-charge ratio (m/z) of the ions with high precision. This allows for the clear resolution of the peak for the desired d8-isotopologue from peaks corresponding to d7, d6, etc. (partially deuterated) and d0 (unlabeled) species.

Quantification: By integrating the peak areas for each isotopologue, the percentage of each species can be calculated, providing a precise measure of the isotopic purity. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR provides complementary information, confirming the location of the deuterium labels and offering another way to assess purity.

¹H NMR (Proton NMR): In the ¹H NMR spectrum of this compound, the signals corresponding to the protons on the piperazine ring would be absent or significantly diminished. The disappearance of these signals confirms that deuteration has occurred at the intended positions.

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, providing a distinct signal for the deuterium atoms on the piperazine ring, further confirming their location.

Quantitative NMR (qNMR): While less common than MS for this purpose, qNMR can be used to determine isotopic purity by comparing the integrals of specific signals against a certified internal standard.

A combination of LC-MS and NMR provides a comprehensive characterization of the synthetic batch, ensuring both high chemical and isotopic purity. rsc.org

The table below outlines the data obtained from a typical batch analysis.

Analytical TechniqueParameter MeasuredTypical ResultReference
HPLCChemical Purity> 99.5% nih.gov
LC-HRMSIsotopic Distributiond8: ≥98%, d7: <2%, d0-d6: <0.5% rsc.orgrsc.org
¹H NMRStructural ConfirmationAbsence of proton signals at piperazine positions mdpi.com

Advanced Analytical Methodologies for Characterization and Quantification of Hydroxy Ziprasidone D8

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural confirmation and detailed characterization of Hydroxy ziprasidone-d8. These techniques probe the molecular structure at different levels, providing a wealth of information from elemental composition to the vibrational states of chemical bonds.

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the definitive confirmation of the molecular formula of this compound. Unlike standard mass spectrometry, HRMS instruments, such as Orbitrap and Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers, provide exceptional mass accuracy, typically at sub-ppm levels. longdom.org This high precision allows for the unambiguous determination of the elemental composition of the parent ion and its fragments.

For this compound, HRMS analysis would be expected to confirm the predicted molecular formula by matching the experimentally measured mass to the theoretical exact mass. The presence of the eight deuterium (B1214612) atoms results in a distinct mass shift compared to the non-deuterated analogue, which is readily detected by HRMS. Furthermore, the characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) serves as an additional confirmation point.

Isotope abundance analysis using HRMS can precisely determine the isotopic enrichment and distribution within the molecule. nih.govwvu.edu By comparing the measured isotopic distribution of the molecular ion cluster with the theoretical distribution for a molecule containing eight deuterium atoms, the degree of deuteration can be verified. This is crucial for ensuring the quality and isotopic purity of the synthesized standard.

Table 1: Theoretical vs. Experimental Mass Data for this compound

ParameterTheoretical ValueExpected Experimental HRMS Value
Molecular FormulaC₂₁H₁₅D₈ClN₄O₂SC₂₁H₁₅D₈ClN₄O₂S
Exact Mass437.1899437.1895 ± 0.0005
Monoisotopic Mass437.1899437.1899

Note: The expected experimental values are hypothetical and represent typical mass accuracy for HRMS.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the complete structural elucidation of molecules in solution. mdpi.comhyphadiscovery.comspringernature.com For this compound, NMR is essential for confirming the exact positions of the deuterium atoms within the molecular structure.

¹H NMR (Proton NMR) spectra of this compound would exhibit a significant reduction in signal intensity or the complete disappearance of signals corresponding to the protons that have been replaced by deuterium. The integration of the remaining proton signals provides quantitative information about the number of protons at different positions.

²H NMR (Deuterium NMR) spectroscopy directly detects the deuterium nuclei, providing distinct signals for each deuterium position. nih.govwiley.com The chemical shifts in the ²H NMR spectrum are identical to those in the ¹H NMR spectrum for the corresponding protonated positions, allowing for unambiguous assignment of the deuterium labels.

Table 2: Expected ¹H NMR Chemical Shift Changes upon Deuteration

Position in Ziprasidone (B1663615)Expected ¹H Chemical Shift (ppm)Expected Observation in this compound
Piperazine (B1678402) ring protons2.5 - 3.5Signal intensity reduced or absent
Ethyl chain protons2.8 - 3.2Signal intensity reduced or absent
Aromatic protons6.8 - 8.0Signals corresponding to non-deuterated positions
Hydroxyl protonVariablePresent

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

In the analysis of this compound, the IR spectrum would show characteristic absorption bands for the hydroxyl (-OH) group, the carbonyl (C=O) group of the oxindole (B195798) ring, and various C-H, C-N, C-S, and C-Cl bonds. The introduction of deuterium atoms leads to a predictable shift of the C-D stretching and bending vibrations to lower frequencies (wavenumbers) compared to the corresponding C-H vibrations, due to the heavier mass of deuterium. This isotopic shift provides clear evidence of successful deuteration.

Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. researchgate.net It can provide complementary information to the IR spectrum, especially for the aromatic ring systems and the C-S bond in the benzisothiazole moiety. The combination of IR and Raman spectra offers a comprehensive vibrational profile of this compound. ksu.edu.sa

Table 3: Key Vibrational Frequencies for this compound

Functional Group/BondTypical IR Frequency (cm⁻¹)Typical Raman Frequency (cm⁻¹)
O-H stretch (hydroxyl)3200 - 3600 (broad)Weak
C=O stretch (oxindole)1680 - 17201680 - 1720
Aromatic C=C stretch1450 - 16001450 - 1600 (strong)
C-D stretch2100 - 23002100 - 2300
C-S stretch600 - 800600 - 800

Note: These are approximate frequency ranges and can be influenced by the molecular environment.

Chromatographic Separation Techniques

Chromatographic techniques are essential for the separation of this compound from its parent drug, other metabolites, and endogenous components in biological samples prior to its quantification.

Liquid chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), is the most widely used technique for the separation and quantification of ziprasidone and its metabolites. nih.govnih.govglobalresearchonline.net The development of a robust LC method for this compound would focus on achieving baseline resolution from ziprasidone and other potential impurities.

Reversed-phase chromatography is the preferred mode of separation for compounds of this polarity. A C18 or C8 stationary phase is commonly employed. Method development involves the optimization of several parameters, including the mobile phase composition (typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol), the pH of the aqueous phase, the column temperature, and the gradient elution profile. mdpi.com

Given that Hydroxy ziprasidone is more polar than ziprasidone due to the presence of the hydroxyl group, it is expected to have a shorter retention time under reversed-phase conditions. The use of a deuterated internal standard, such as Ziprasidone-d4, would be crucial for accurate quantification, as it would co-elute closely with the analyte and compensate for any variations in sample preparation and instrument response.

LC coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of drug metabolites. researchgate.netnih.govnih.govakjournals.com Multiple Reaction Monitoring (MRM) mode would be used to monitor specific precursor-to-product ion transitions for both this compound and the internal standard, ensuring high specificity and minimizing matrix effects.

Table 4: Example LC-MS/MS Parameters for this compound Analysis

ParameterCondition
LC ColumnC18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
Gradient10-90% B over 5 minutes
Flow Rate0.4 mL/min
Injection Volume5 µL
Ionization ModePositive Electrospray Ionization (ESI+)
MRM Transition (Analyte)e.g., m/z 437.2 -> 194.1
MRM Transition (IS)e.g., m/z 417.2 -> 194.1 (for Ziprasidone-d4)

Note: These parameters are illustrative and would require optimization for a specific application.

Gas Chromatography (GC) is generally not the primary choice for the analysis of non-volatile and thermally labile compounds like this compound. Direct injection of such molecules into a GC system would likely result in degradation and poor chromatographic performance.

However, GC analysis can be made feasible through chemical derivatization. jfda-online.comslideshare.net Derivatization is a process that converts the analyte into a more volatile and thermally stable derivative. For this compound, the hydroxyl group and the secondary amine in the piperazine ring are potential sites for derivatization. Common derivatization reactions include silylation (e.g., with BSTFA) or acylation (e.g., with trifluoroacetic anhydride).

The resulting derivative would have increased volatility, allowing for separation on a standard non-polar or medium-polarity GC column. Detection would typically be performed using a mass spectrometer (GC-MS). While GC-MS can provide excellent sensitivity and structural information, the additional sample preparation step of derivatization can introduce variability and may not be as straightforward as LC-MS/MS for routine quantitative analysis of this compound.

Bioanalytical Assay Development and Validation for this compound

The development and validation of a bioanalytical assay are fundamental for the accurate quantification of analytes in biological matrices. For isotopically labeled internal standards such as this compound, a robust and reliable assay is critical. It ensures that the measurement of the corresponding non-labeled therapeutic agent, hydroxy ziprasidone, is not compromised by analytical variability. The validation process is guided by regulatory frameworks, such as those provided by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), to ensure data integrity for pharmacokinetic and other clinical studies. rsc.orgeuropa.eu

Development of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods for Quantitative Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred methodology for the quantitative analysis of small molecules in complex biological samples due to its high selectivity, sensitivity, and speed. nih.gov The development of an LC-MS/MS method for this compound involves the systematic optimization of both chromatographic separation and mass spectrometric detection parameters.

The chromatographic stage aims to separate this compound and its corresponding analyte from endogenous components of the biological matrix. This is typically achieved using a reversed-phase high-performance liquid chromatography (RP-HPLC) column, such as a C8 or C18 column. nih.govnih.gov Method development involves selecting an appropriate mobile phase, often a combination of an organic solvent like acetonitrile or methanol (B129727) and an aqueous buffer containing an additive like ammonium (B1175870) acetate (B1210297) or formic acid to improve peak shape and ionization efficiency. semanticscholar.orguu.nl An isocratic or gradient elution may be employed to achieve optimal separation within a short run time, often under 4 minutes. nih.govsemanticscholar.org

For the detection stage, a triple quadrupole mass spectrometer is commonly used, operating in the multiple reaction monitoring (MRM) mode. nih.govnih.gov This technique provides excellent selectivity by monitoring a specific precursor-to-product ion transition for the analyte and its internal standard. The instrument parameters, including ionization source settings (e.g., electrospray ionization - ESI), collision energy, and declustering potential, are fine-tuned to maximize the signal intensity for this compound. The use of a stable isotope-labeled internal standard like this compound is advantageous as it co-elutes with the analyte and experiences similar ionization effects, thereby correcting for variability during sample preparation and injection. semanticscholar.org

Table 1: Representative LC-MS/MS Method Parameters for Analysis

Parameter Condition
Chromatography
HPLC System UltiMate 3000 LC System or equivalent uu.nl
Column Hypurity C18 (150 x 4.6 mm, 5 µm) or C8 nih.govnih.govsemanticscholar.org
Mobile Phase Acetonitrile and 2 mM Ammonium Acetate (95:5, v/v) semanticscholar.orgresearchgate.net
Flow Rate 1.0 mL/min semanticscholar.org
Injection Volume 5 µL researchgate.net
Column Temperature 40°C researchgate.net
Total Run Time < 4.0 minutes semanticscholar.org
Mass Spectrometry
MS System API 3000 triple quadrupole MS or equivalent uu.nl
Ionization Mode Positive Ion Electrospray (ESI) nih.gov
Detection Mode Multiple Reaction Monitoring (MRM) nih.gov

Matrix Effects, Recovery, and Selectivity Assessments in Complex Biological Samples

Analyzing compounds in complex biological samples like plasma or serum requires rigorous evaluation of selectivity, matrix effects, and extraction recovery to ensure the data is accurate and reliable.

Selectivity is the ability of the method to differentiate and quantify the analyte from other components in the sample. gmp-compliance.org To assess selectivity, blank plasma samples from multiple sources are processed and analyzed to check for any interfering peaks at the retention times of the analyte and its internal standard, this compound. rsc.orgjocpr.com A highly selective method will show no significant interference, ensuring that the measured signal is solely from the compound of interest. jocpr.com

Matrix effects occur when co-eluting endogenous components from the biological matrix affect the ionization efficiency of the analyte, leading to ion suppression or enhancement. nih.gov This is evaluated by comparing the peak area of an analyte spiked into a blank, extracted matrix (post-extraction spike) with the peak area of the analyte in a neat solvent solution at the same concentration. rsc.orgbiotage.com For a reliable method, the matrix effect should be minimal and consistent across different sources of the matrix. For example, in related analyses, matrix effects were found to be lower than 5.2%. nih.gov

Recovery refers to the efficiency of the extraction process in isolating the analyte and internal standard from the biological matrix. It is determined by comparing the peak area of an analyte in a sample that was spiked before the extraction process (pre-extraction spike) with that of a post-extraction spiked sample. gmp-compliance.orgjocpr.com Consistent and reproducible recovery is crucial for the accuracy of the assay. Studies on the parent compound, ziprasidone, and its deuterated internal standard have demonstrated high and consistent recoveries, with mean values often exceeding 80-90%. nih.govnih.govsemanticscholar.org For instance, one validated method reported a mean recovery of 92.57% for ziprasidone and 95.70% for ziprasidone-d8. semanticscholar.orgresearchgate.net

Table 2: Summary of Recovery and Matrix Effect Data from a Representative Bioanalytical Method

Compound Mean Recovery (%) Precision of Recovery (% CV) Matrix Effect
Analyte (e.g., Ziprasidone) 92.57 semanticscholar.orgresearchgate.net 4.40 semanticscholar.org < 5.2% nih.gov
Internal Standard (e.g., Ziprasidone-d8) 95.70 semanticscholar.orgresearchgate.net 3.1 semanticscholar.org Not specified

Inter- and Intra-Day Precision and Accuracy Determination

Precision and accuracy are essential validation parameters that define the reliability and reproducibility of a bioanalytical method.

Precision measures the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is expressed as the coefficient of variation (%CV) or relative standard deviation (%RSD). Intra-day precision (also called within-run repeatability) is assessed by analyzing multiple replicates of quality control (QC) samples at different concentration levels (low, medium, and high) within a single analytical run. rsc.orgresearchgate.netInter-day precision (also called between-run reproducibility) is determined by analyzing the same QC samples over several days. rsc.orgresearchgate.net

Accuracy refers to the closeness of the mean test results obtained by the method to the true or nominal concentration of the analyte. It is expressed as the percentage of the nominal concentration. Accuracy is also determined using QC samples at multiple concentration levels, both within a single day and across multiple days. rsc.org

According to regulatory guidelines, the precision (%CV) should not exceed 15% for all QC levels, except for the lower limit of quantitation (LLOQ), where it should not exceed 20%. europa.eugmp-compliance.org The accuracy should be within ±15% of the nominal values (±20% for the LLOQ). europa.eu Validated methods for ziprasidone have demonstrated high precision, with intra-run and inter-run precision values well within these limits. semanticscholar.orgresearchgate.net

Table 3: Representative Inter-Day and Intra-Day Precision and Accuracy Data

QC Level Concentration (ng/mL) Intra-Day Precision (%CV) Intra-Day Accuracy (%) Inter-Day Precision (%CV) Inter-Day Accuracy (%)
LLOQ 0.05 < 1.0 98.0 - 102.0 < 3.5 97.5 - 103.0
Low 0.15 < 0.8 99.0 - 101.0 < 3.0 98.0 - 102.0
Medium 80.0 < 0.7 99.5 - 100.5 < 2.5 99.0 - 101.0
High 160.0 < 0.7 99.8 - 100.2 < 2.2 99.5 - 100.5

Data adapted from representative values for ziprasidone analysis, demonstrating typical performance. semanticscholar.orgresearchgate.net

Stability Profiling of this compound in Analytical Conditions and Biological Matrices

Stability testing is performed to evaluate the chemical integrity of an analyte in a given matrix under specific conditions for defined periods. For this compound and its corresponding analyte, it is crucial to demonstrate stability during the entire lifecycle of a sample, from collection to analysis.

Stability evaluations typically include:

Freeze-Thaw Stability: This assesses the stability of the analyte after repeated cycles of freezing (e.g., at -20°C or -70°C) and thawing to room temperature. This mimics potential conditions during sample handling and retrieval from storage. jocpr.com

Short-Term (Bench-Top) Stability: This determines the stability of the analyte in the biological matrix when left at room temperature for a period that simulates the sample preparation and handling time. jocpr.com For example, ziprasidone has been shown to be stable in human plasma for up to 24 hours at room temperature. jocpr.com

Long-Term Stability: This evaluation establishes the duration for which samples can be stored at a specific temperature (e.g., -70°C) without degradation. Studies have confirmed the stability of ziprasidone in human plasma for at least 30 days at -70°C. jocpr.com

Post-Preparative (Autosampler) Stability: This test determines how long a processed sample can remain in the autosampler (at a controlled temperature, e.g., 4°C) before injection without affecting the concentration. Ziprasidone in reconstituted solution has been found to be stable for 24 hours. jocpr.com

For all stability tests, the mean concentration of the stored QC samples is compared against freshly prepared samples, and the deviation should be within ±15% to confirm stability.

Table 4: Summary of Stability Assessment Conditions and Criteria

Stability Test Storage Condition Duration Acceptance Criteria (% Deviation)
Freeze-Thaw 3 cycles (-70°C to Room Temp) 3 days ± 15%
Short-Term (Bench-Top) Room Temperature (~20°C) 24 hours ± 15%
Long-Term -70°C 30 days ± 15%
Post-Preparative Autosampler (~4°C) 24 hours ± 15%

Conditions and criteria based on typical bioanalytical validation guidelines and findings for related compounds. jocpr.com

Application of Hydroxy Ziprasidone D8 in Preclinical and in Vitro Drug Metabolism Studies

Role as an Internal Standard in Quantitative Bioanalysis of Ziprasidone (B1663615) and Hydroxy Ziprasidone

In the field of pharmacokinetics, accurate quantification of a drug and its metabolites in biological matrices is paramount. Hydroxy ziprasidone-d8, a deuterated analog of the primary metabolite of ziprasidone, is an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalytical methods.

The use of a stable isotope-labeled internal standard is a widely accepted strategy to improve the robustness of quantitative LC-MS/MS assays. semanticscholar.org this compound shares near-identical physicochemical properties with the endogenous, non-labeled hydroxy ziprasidone, as well as with the parent drug, ziprasidone. This similarity ensures that it behaves comparably during sample extraction, chromatographic separation, and ionization in the mass spectrometer.

By adding a known amount of this compound to biological samples at the beginning of the analytical process, any variability introduced during sample preparation is compensated for. For instance, if a portion of the analyte is lost during a liquid-liquid extraction procedure, a proportional amount of the deuterated internal standard will also be lost. Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, leading to a more accurate and precise quantification of the analyte's concentration. nih.gov

A typical LC-MS/MS method for the analysis of ziprasidone and its hydroxylated metabolite would involve monitoring specific mass transitions (parent ion to product ion) for each compound. The use of this compound provides a distinct mass shift, allowing for its unambiguous detection alongside the unlabeled analytes.

Table 1: Illustrative LC-MS/MS Parameters for the Analysis of Ziprasidone and Hydroxy Ziprasidone This table is a representative example and specific parameters may vary between different analytical methods.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Internal Standard
Ziprasidone413.1194.1Ziprasidone-d8
Hydroxy ziprasidone429.1210.1This compound
Ziprasidone-d8421.2194.1-
This compound437.2210.1-

This compound also serves as a valuable reference material for the standardization of analytical methods for its unlabeled counterpart. By using a highly pure and accurately characterized sample of this compound, analytical laboratories can validate their methods for linearity, accuracy, precision, and sensitivity. This is crucial for ensuring consistency and comparability of results across different studies and laboratories.

Furthermore, in the absence of a commercially available, certified standard of hydroxy ziprasidone, a well-characterized deuterated analog like this compound can be used to prepare calibration curves and quality control samples, thereby enabling the reliable quantification of the metabolite in preclinical and clinical samples.

In Vitro Metabolic Pathway Elucidation Utilizing this compound

Understanding the metabolic fate of a drug is a cornerstone of drug development. In vitro models provide a controlled environment to investigate the enzymes and pathways involved in drug metabolism. This compound can be a valuable tool in these studies, primarily when used as a substrate or an internal standard for the metabolites being formed.

The metabolism of ziprasidone is known to be mediated by two primary enzyme systems: Cytochrome P450 (CYP) enzymes, particularly CYP3A4, and aldehyde oxidase. nih.govnih.gov CYP3A4 is responsible for the oxidative metabolic pathways, which would include the formation of hydroxy ziprasidone. nih.gov Aldehyde oxidase is primarily involved in the reductive pathway of ziprasidone metabolism. nih.govnih.gov

In studies using isolated enzyme systems, such as recombinant human CYP3A4 or purified aldehyde oxidase, this compound can be used as an internal standard to accurately quantify the formation of hydroxy ziprasidone from the parent drug. This allows for the determination of key enzymatic kinetic parameters, such as the Michaelis-Menten constant (Km) and the maximum velocity (Vmax), which describe the affinity of the enzyme for the substrate and its catalytic efficiency, respectively.

Table 2: Key Enzymes in Ziprasidone Metabolism

EnzymeMetabolic PathwayPrimary Metabolite(s)
Cytochrome P450 3A4 (CYP3A4)OxidationZiprasidone sulfoxide, Hydroxy ziprasidone
Aldehyde OxidaseReductionS-methyldihydroziprasidone

Human liver microsomes and hepatocytes are the gold standard in vitro systems for studying drug metabolism as they contain a full complement of drug-metabolizing enzymes. nih.gov In these systems, this compound is invaluable for the accurate quantification of the hydroxy ziprasidone metabolite formed from the incubation of the parent drug, ziprasidone.

By incubating ziprasidone with human liver microsomes or hepatocytes and using this compound as an internal standard, researchers can precisely measure the rate of metabolite formation. This information is critical for predicting the in vivo clearance of a drug and for identifying potential drug-drug interactions. For instance, if a co-administered drug inhibits CYP3A4, the formation of hydroxy ziprasidone would be reduced, and this can be accurately quantified using this methodology. nih.gov

The primary enzymes responsible for the hydroxylation of ziprasidone, namely CYP450 enzymes, are predominantly located in the endoplasmic reticulum of hepatocytes. nih.gov Aldehyde oxidase, on the other hand, is a cytosolic enzyme. nih.gov While this compound itself is not directly used to determine the subcellular location of these enzymes, it plays a crucial role in the functional assays that confirm their activity in different subcellular fractions.

By performing incubations of ziprasidone with isolated subcellular fractions (e.g., microsomes, cytosol) and using this compound to quantify the formation of hydroxy ziprasidone, researchers can confirm that the hydroxylation activity is localized to the microsomal fraction, consistent with the known location of CYP enzymes. nih.gov This provides functional evidence to complement other techniques like immunohistochemistry or proteomic analysis of subcellular compartments.

Kinetic Isotope Effect (KIE) Studies for Elucidating Reaction Mechanisms

The use of isotopically labeled compounds, such as this compound, is a powerful tool in preclinical and in vitro drug metabolism studies. Specifically, Kinetic Isotope Effect (KIE) studies provide deep insights into the mechanisms of enzymatic reactions, including the hydroxylation of drug molecules. By comparing the reaction rates of the deuterated and non-deuterated isotopologues, researchers can elucidate rate-limiting steps and infer the structure of transition states.

Theoretical Framework of Deuterium (B1214612) Kinetic Isotope Effects in Metabolic Reactions

The theoretical foundation of the deuterium kinetic isotope effect (KIE) lies in the difference in zero-point vibrational energy between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond. princeton.edu Due to the greater mass of deuterium, the C-D bond has a lower vibrational frequency and consequently a lower zero-point energy than a C-H bond. portico.org For a chemical reaction to occur, energy must be supplied to break this bond. The difference in zero-point energy means that more energy is required to break a C-D bond than a C-H bond. portico.org

This energy difference manifests as a kinetic isotope effect, which is the ratio of the reaction rate for the lighter isotope to that of the heavier isotope (kH/kD). google.com A primary KIE is observed when the bond to the isotopically substituted atom is broken in the rate-determining step of the reaction. researchgate.netacs.org In the context of drug metabolism, a significant primary deuterium KIE (typically kH/kD > 2) for a hydroxylation reaction provides strong evidence that the cleavage of the C-H bond is the rate-limiting step. portico.orgnih.gov

The magnitude of the KIE can provide further information about the transition state of the reaction. researchgate.net For instance, a maximal KIE is often observed when the transition state is symmetrical, with the hydrogen atom being equally shared between the donor and acceptor atoms. princeton.edu Conversely, an asymmetrical transition state, either "early" (reactant-like) or "late" (product-like), will generally result in a smaller KIE.

Secondary KIEs can also be informative. These effects are observed when the isotopic substitution is at a position not directly involved in bond breaking in the rate-determining step. google.com Secondary KIEs arise from changes in the vibrational environment of the isotopic center between the ground state and the transition state and can provide insights into changes in hybridization or steric environment during the reaction. nih.gov

Experimental Design for Assessing KIEs at the Hydroxylation Site

A well-designed experiment is crucial for accurately determining the KIE for the hydroxylation of ziprasidone. This typically involves parallel incubations of unlabeled ziprasidone and this compound with a metabolically active system, such as human liver microsomes or recombinant cytochrome P450 (CYP) enzymes. plos.orgnih.gov The primary enzyme responsible for the metabolism of ziprasidone is CYP3A4. nih.govnih.gov

The experimental setup would generally include the following components:

Substrates: High-purity unlabeled ziprasidone and this compound.

Enzyme Source: Human liver microsomes (HLM) or recombinant human CYP3A4 enzymes. HLM provides a more physiologically relevant system, while recombinant enzymes allow for the study of a specific isoform in isolation.

Cofactors: An NADPH-generating system is essential for CYP-mediated reactions.

Incubation Conditions: The incubations are carried out at a physiological temperature (37°C) and pH in a suitable buffer system. The concentrations of the substrate and enzyme are chosen to ensure initial velocity conditions.

Reaction Termination: The reactions are stopped at various time points by adding a quenching agent, such as a cold organic solvent (e.g., acetonitrile).

Sample Analysis: The formation of the hydroxylated metabolite is quantified using a sensitive and specific analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

To determine the KIE, the rates of metabolite formation for both the deuterated and non-deuterated substrates are measured. The KIE is then calculated as the ratio of the initial rate of formation of the hydroxylated metabolite from ziprasidone to the initial rate of formation from this compound.

Table 1: Illustrative Experimental Design for KIE Assessment of Ziprasidone Hydroxylation

ParameterConditionRationale
SubstratesZiprasidone, this compoundTo compare the rates of metabolism.
Enzyme SourceHuman Liver Microsomes or Recombinant CYP3A4To provide the necessary metabolic enzymes. nih.govnih.gov
CofactorNADPH-generating systemEssential for CYP450 catalytic activity.
Substrate Conc.Below KmTo ensure first-order kinetics with respect to the substrate.
Incubation TimeMultiple time pointsTo determine the initial rate of reaction.
Analysis MethodLC-MS/MSFor sensitive and specific quantification of metabolites.

Interpretation of KIE Data to Infer Rate-Limiting Steps and Transition State Structures

The interpretation of KIE data from studies involving this compound can provide significant insights into the mechanism of ziprasidone hydroxylation.

Identifying the Rate-Limiting Step: A significant primary KIE (kH/kD > 2) would strongly suggest that the cleavage of the C-H bond at the site of deuteration is the rate-limiting, or at least a partially rate-limiting, step in the hydroxylation reaction. nih.govosti.gov If the observed KIE is close to unity, it would imply that C-H bond breaking is not the rate-limiting step, and another step in the catalytic cycle, such as product release, is slower. wikipedia.org

Inferring Transition State Structure: The magnitude of the KIE can offer clues about the geometry of the transition state. wayne.edunih.gov By comparing the experimentally determined KIE with theoretical values calculated for different proposed transition state structures, researchers can gain a more detailed picture of the reaction mechanism. nih.gov For instance, a very large KIE might suggest a significant contribution from quantum tunneling, where the hydrogen atom passes through the activation barrier rather than over it. researchgate.net

Metabolic Switching: Deuteration at a primary site of metabolism can sometimes lead to "metabolic switching," where the enzyme metabolizes the drug at an alternative site. nih.gov If the rate of hydroxylation at the deuterated position is slowed, other metabolic pathways may become more prominent. Analyzing the full metabolite profile of both ziprasidone and this compound is therefore important to identify any potential shifts in metabolism.

Table 2: Hypothetical KIE Data and Interpretation for Ziprasidone Hydroxylation

Observed KIE (kH/kD)InterpretationImplication for Ziprasidone Metabolism
~1C-H bond cleavage is not the rate-limiting step.Another step, like substrate binding or product release, is slower.
2-5C-H bond cleavage is partially or fully rate-limiting. portico.orgThe breaking of the C-H bond is a key kinetic bottleneck.
>7Significant quantum tunneling may be involved in the C-H bond cleavage. wikipedia.orgThe transition state is likely highly symmetrical.

Advanced Research Perspectives and Future Directions

Integration with Metabolomics and Proteomics Research

The integration of stable isotope-labeled compounds like Hydroxy ziprasidone-d8 is fundamental to the precision and accuracy of metabolomics and proteomics studies. nih.govmdpi.com These fields, which conduct large-scale studies of small molecules and proteins respectively, rely on mass spectrometry (MS) as a core analytical technology. nih.gov Deuterated standards are considered ideal for quantitative MS-based analysis because they exhibit nearly identical physicochemical properties to the endogenous analyte, including extraction recovery, chromatographic retention time, and ionization efficiency. researchgate.netclearsynth.com

In practice, this compound is added to a biological sample at a known concentration at the beginning of the sample preparation process. It co-elutes with the non-labeled Hydroxy ziprasidone (B1663615) during liquid chromatography (LC) and is distinguished by its higher mass in the mass spectrometer. This allows it to serve as an internal standard to correct for variability during sample extraction and instrumental analysis, thereby compensating for matrix effects and potential ion suppression or enhancement. clearsynth.comtexilajournal.com This precise quantification is crucial for understanding the metabolic pathways of the parent drug, ziprasidone, and for identifying potential biomarkers related to its efficacy or metabolic profile. isotope.comsigmaaldrich.com

The use of such standards enables the creation of robust molecular fingerprints that can be characteristic of a disease state, its progression, or its response to treatment. nih.gov By providing accurate quantification, this compound supports the elucidation of dysregulated metabolic networks and protein expression, which is essential for advancing our understanding of the molecular basis of diseases and for developing targeted therapies. nih.govnih.govmdpi.com

Parameter Analysis without Deuterated Standard Analysis with this compound
Analyte Recovery Variable and uncorrectedCorrected for sample-specific losses
Matrix Effects High potential for ion suppression/enhancement, leading to inaccurate quantificationMinimized, as the standard and analyte are affected similarly
Instrumental Drift Can introduce significant error over a long analytical runCorrected by normalizing the analyte signal to the standard's signal
Quantitative Accuracy Lower confidence in absolute concentration valuesHigh accuracy and precision in determining metabolite concentration

High-Throughput Screening Methodologies Incorporating Deuterated Standards

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of millions of compounds to identify potential drug candidates. youtube.com The integration of mass spectrometry with HTS has grown, offering high sensitivity and selectivity. nih.gov In this context, deuterated standards like this compound are invaluable for ensuring the quality and reliability of screening data. clearsynth.com

In HTS assays, particularly those involving complex biological matrices like cell lysates or plasma, matrix effects can lead to false positives or negatives. clearsynth.com By incorporating a deuterated internal standard, each sample is internally calibrated, significantly improving the accuracy and reproducibility of the measurements. clearsynth.com This is crucial when screening large libraries where even a small error rate can lead to a significant number of flawed results. youtube.com

Advanced HTS systems, such as those using acoustic technology for nanoliter-scale liquid handling and RapidFire™ systems coupled with triple-quadrupole mass spectrometry, prioritize speed and efficiency. youtube.comnih.gov These systems can process a sample in seconds. nih.gov The use of deuterated standards is compatible with these rapid workflows, providing a robust method for quantitative analysis that minimizes the need for extensive chromatographic separation, thereby maintaining high throughput while ensuring data integrity. nih.gov

HTS Assay Feature Impact of Using Deuterated Standards
Assay Robustness Increases reliability by correcting for matrix interference and instrumental variability. clearsynth.com
Data Quality Improves precision and accuracy, leading to a lower rate of false positives and negatives.
Throughput Compatible with rapid, low-volume MS-based screening platforms. nih.gov
Miniaturization Supports the trend towards smaller sample volumes, conserving valuable reagents and compounds. youtube.com

Development of Novel Isotope Tracing and Imaging Techniques

Beyond their use in quantification, deuterated compounds are pivotal in the development of novel techniques to trace metabolic pathways and visualize metabolic processes in real-time. Stable isotope tracing involves introducing a labeled molecule into a biological system and tracking the incorporation of the isotope into downstream metabolites. acs.orgnih.govspringernature.com This provides unparalleled insight into the dynamic wiring of metabolic networks. springernature.com

One emerging field is Deuterium (B1214612) Metabolic Imaging (DMI), a magnetic resonance (MR)-based method. nih.govyoutube.com This technique involves administering a deuterium-labeled substrate, like deuterated glucose or water, and then using MR spectroscopy or imaging to detect the labeled compound and its metabolic products in three dimensions. nih.gov Given the low natural abundance of deuterium (0.01%), the background signal is minimal, allowing for clear tracking of the labeled molecules. nih.gov While not yet specific to this compound, the principles of DMI could be adapted to study the distribution and metabolism of deuterated drugs in vivo, offering a non-invasive window into pharmacokinetics and target engagement.

Another powerful technique is nanoscale secondary ion mass spectrometry (NanoSIMS), which can measure isotope ratios at the single-cell level. nih.gov Researchers have developed methods to use the ratio of C₂D/C₂H as a proxy for D/H, enabling multiplexed measurements of deuterated tracers alongside other biologically critical elements. nih.gov This could potentially allow for the visualization of this compound or its metabolites within specific cellular compartments, providing extremely high-resolution spatial information about drug metabolism.

Technique Principle Application for Deuterated Compounds
Stable Isotope-Resolved Metabolomics (SIRM) Tracks the flow of stable isotopes through metabolic pathways using mass spectrometry or NMR. researchgate.netElucidates the metabolic fate of a drug by identifying downstream metabolites that incorporate deuterium. acs.org
Deuterium Metabolic Imaging (DMI) Non-invasively images the spatial distribution of deuterated compounds and their products in vivo using MR. nih.govPotential for real-time mapping of drug distribution and metabolism in tissues and organs.
Nanoscale Secondary Ion Mass Spectrometry (NanoSIMS) Sputters atoms from a sample surface to measure isotope ratios at sub-cellular resolution. nih.govAllows for the visualization of deuterated drug molecules within specific cellular structures.

Computational Chemistry and Molecular Modeling for Predictive Metabolism Research

Computational chemistry and molecular modeling are increasingly used to predict how drug candidates will be metabolized in the body, helping to de-risk compounds early in the drug discovery process. researchgate.netnih.gov These in silico tools predict various aspects of metabolism, including the sites of metabolism (SoMs) on a molecule and the likely structures of the resulting metabolites. nih.govnih.gov

Computational Approach Description Role of Experimental Data with this compound
Quantum Mechanics (QM) Methods Simulates the electronic structure of molecules to calculate reaction energies and identify likely sites of metabolism. news-medical.netProvides accurate quantitative data to confirm predicted metabolic pathways and reaction rates.
Molecular Docking Predicts the binding orientation of a drug molecule within the active site of a metabolic enzyme like CYP3A4. nih.govValidates that the predicted binding pose leads to the experimentally observed metabolite.
Machine Learning Models Uses algorithms trained on large datasets of known drug metabolism to predict the metabolic fate of new compounds. nih.govServes as high-quality training and validation data to improve the predictive power of the models.
Physiologically Based Pharmacokinetic (PBPK) Modeling Simulates the absorption, distribution, metabolism, and excretion (ADME) of a drug in the whole body.Provides key parameters, such as metabolic clearance rates, needed to build and validate the model.

Standardization Protocols for Deuterated Metabolite Reference Materials in Global Research Initiatives

The reproducibility and comparability of scientific research are paramount, particularly in large-scale international studies. nist.gov Global research initiatives depend on the availability of high-quality, universally accepted reference materials to ensure that data generated in different laboratories and on different platforms can be harmonized and compared. nih.govnih.gov

Deuterated metabolites like this compound, when produced under stringent quality controls, serve as ideal reference materials. Organizations such as the National Institute of Standards and Technology (NIST) in the United States work to develop such materials, like the Standard Reference Material® (SRM) 1950 for metabolites in human plasma. nist.govnih.gov These materials are characterized for specific properties and are used for quality control, method validation, and instrument calibration. nih.gov

Establishing standardized protocols for the synthesis, purification, and certification of deuterated reference materials is a key goal for international consortia like the metabolomics Quality Assurance and Quality Control Consortium (mQACC). nih.gov The availability of a certified reference material for this compound would enable researchers worldwide to calibrate their instruments and validate their analytical methods against a common standard. This would enhance the reliability of clinical and research data, facilitate meta-analyses of different studies, and ultimately accelerate the translation of research findings into clinical practice. nih.gov Global initiatives like the Global Reporting Initiative (GRI), while focused on sustainability reporting, exemplify the importance of standardized frameworks for ensuring data quality and comparability across different entities. wikipedia.orgresearchgate.netinvestopedia.com

Q & A

Q. How is Hydroxy ziprasidone-d8 characterized in terms of structural and isotopic purity, and what analytical techniques are recommended for verification?

this compound, a deuterium-labeled analog of the antipsychotic metabolite Hydroxy ziprasidone, requires rigorous characterization to ensure isotopic purity (>98%) and structural integrity. Key techniques include:

  • High-Resolution Mass Spectrometry (HRMS) to confirm molecular weight and isotopic enrichment patterns.
  • Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, and ²H) to verify deuterium placement and rule out structural deviations.
  • High-Performance Liquid Chromatography (HPLC) with UV/Vis or diode-array detection to assess chemical purity and detect non-deuterated impurities . Documentation should include batch-specific data (e.g., solvent residues, synthetic byproducts) to ensure reproducibility .

Q. What methodological considerations are critical when using this compound as an internal standard in pharmacokinetic studies?

As a deuterated internal standard, this compound minimizes matrix effects in bioanalytical assays (e.g., plasma, cerebrospinal fluid). Key steps include:

  • Matrix Matching : Spiking deuterated standards into blank matrices to account for ionization suppression/enhancement in LC-MS/MS.
  • Deuterium Retention Checks : Monitor for potential deuterium exchange under experimental conditions (e.g., pH, temperature) using stability-indicating assays.
  • Calibration Curves : Validate linearity across expected concentration ranges (e.g., 1–500 ng/mL) with precision (CV <15%) and accuracy (80–120%) .

Q. How can researchers ensure the stability of this compound during long-term storage and experimental workflows?

Stability protocols should address:

  • Storage Conditions : Store at -20°C in inert, airtight containers to prevent degradation via hydrolysis or oxidation.
  • In-Use Stability : Assess degradation under experimental conditions (e.g., room temperature, light exposure) using accelerated stability studies.
  • Freeze-Thaw Cycles : Test integrity after 3–5 cycles to mimic real-world handling .

Advanced Research Questions

Q. How should researchers design experiments to investigate the metabolic pathways of this compound in preclinical models, and what contradictions might arise in data interpretation?

  • Experimental Design :
  • Use isotope tracing (e.g., ²H-labeled metabolites) in liver microsomes or hepatocytes to identify phase I/II metabolites.
  • Pair with untargeted metabolomics to detect unexpected biotransformations.
    • Data Contradictions :
  • Discrepancies between in vitro (microsomal) and in vivo (rodent) metabolite profiles may arise due to species-specific enzyme activity. Resolve via enzyme kinetic studies (e.g., CYP3A4 vs. CYP2D6 dominance) and knockout models .

Q. What strategies are effective for resolving discrepancies in reported pharmacokinetic parameters (e.g., half-life, clearance) of this compound across studies?

  • Source Analysis : Compare methodologies (e.g., dosing regimens, analytical techniques) using PICO frameworks (Population, Intervention, Comparison, Outcome) to isolate variables.
  • Meta-Analysis : Apply random-effects models to aggregate data while accounting for inter-study heterogeneity.
  • In Silico Modeling : Use physiologically based pharmacokinetic (PBPK) models to reconcile differences in absorption/distribution kinetics .

Q. How can researchers optimize the detection of this compound in complex biological matrices while minimizing interference from endogenous compounds?

  • Sample Preparation : Use solid-phase extraction (SPE) with mixed-mode sorbents (e.g., C18/SCX) to enhance selectivity.
  • Chromatographic Optimization : Employ HILIC or reverse-phase columns with gradient elution to separate analytes from phospholipids/bile acids.
  • Mass Spectrometry : Utilize MRM (multiple reaction monitoring) transitions specific to this compound (e.g., m/z 415→176) and confirm via ion ratio consistency .

Methodological Frameworks

Q. What criteria (e.g., FINER, PICO) should guide the formulation of research questions for studies involving this compound?

  • FINER : Ensure questions are Feasible (e.g., access to deuterated standards), Interesting (address knowledge gaps in antipsychotic metabolism), Novel (e.g., unexplored drug-drug interactions), Ethical (comply with IACUC protocols), and Relevant (align with translational neuroscience priorities).
  • PICO : Define Population (e.g., rodent vs. primate models), Intervention (dose/concentration ranges), Comparison (non-deuterated analogs), and Outcome (e.g., metabolite quantification) .

Q. How can researchers ensure reproducibility when replicating studies involving this compound?

  • Detailed Protocols : Document synthesis routes, purification steps, and analytical parameters (e.g., column lot numbers, MS source settings).
  • Data Sharing : Deposit raw datasets (e.g., NMR spectra, chromatograms) in repositories like Zenodo or Figshare.
  • Blinded Reanalysis : Engage third-party labs to validate critical findings using independent standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.